molecular formula C8H4ClN3 B12844416 3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile

Cat. No.: B12844416
M. Wt: 177.59 g/mol
InChI Key: RXRKWNLQBVQEAU-UHFFFAOYSA-N
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Description

3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The molecular formula of this compound is C8H4ClN3, and it has a molecular weight of 177.59 g/mol .

Preparation Methods

The synthesis of 3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as bromoacetonitrile . This two-step one-pot method provides a convenient and efficient route to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and other advanced technologies to ensure high yield and purity.

Chemical Reactions Analysis

3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of the bacterial cells . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

3-Chloroimidazo[1,2-a]pyridine-7-carbonitrile can be compared with other similar compounds such as:

These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C8H4ClN3

Molecular Weight

177.59 g/mol

IUPAC Name

3-chloroimidazo[1,2-a]pyridine-7-carbonitrile

InChI

InChI=1S/C8H4ClN3/c9-7-5-11-8-3-6(4-10)1-2-12(7)8/h1-3,5H

InChI Key

RXRKWNLQBVQEAU-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC=C2Cl)C=C1C#N

Origin of Product

United States

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